N-[(1R,2R)-2-(pyridin-3-ylmethoxy)spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R,2R)-2-(pyridin-3-ylmethoxy)spiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]pentanamide is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-(pyridin-3-ylmethoxy)spiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]pentanamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these steps include iodine (I2), tert-butyl hydroperoxide (TBHP), and various solvents such as toluene and ethyl acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R)-2-(pyridin-3-ylmethoxy)spiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions using reagents like TBHP.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl group.
Common Reagents and Conditions
Oxidation: TBHP in toluene or ethyl acetate.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield the corresponding alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[(1R,2R)-2-(pyridin-3-ylmethoxy)spiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]pentanamide involves its interaction with specific molecular targets. The pyridinyl group can act as a binding site for various enzymes and receptors, modulating their activity. The spirocyclic structure provides rigidity and specificity to the compound, enhancing its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[(1R,2R)-2-(pyridin-3-ylmethoxy)spiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]pentanamide is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridinyl-containing compounds, providing enhanced stability and specificity in its interactions.
Properties
IUPAC Name |
N-[(1R,2R)-2-(pyridin-3-ylmethoxy)spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-2-3-10-21(28)27-22-19-8-4-5-9-20(19)24(11-14-25-15-12-24)23(22)29-17-18-7-6-13-26-16-18/h4-9,13,16,22-23,25H,2-3,10-12,14-15,17H2,1H3,(H,27,28)/t22-,23+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUBCRNJVPWDPF-PKTZIBPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1C(C2(CCNCC2)C3=CC=CC=C13)OCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N[C@H]1[C@@H](C2(CCNCC2)C3=CC=CC=C13)OCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.